2-p-Tolyl-3-trifluoromethyl-pyridine
Description
2-p-Tolyl-3-trifluoromethyl-pyridine is a pyridine derivative featuring a para-tolyl group (methyl-substituted phenyl) at position 2 and a trifluoromethyl (CF₃) group at position 3. The para-tolyl group contributes steric bulk and electron-donating effects, while the CF₃ group is electron-withdrawing, creating a unique electronic profile.
Properties
Molecular Formula |
C13H10F3N |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-4-6-10(7-5-9)12-11(13(14,15)16)3-2-8-17-12/h2-8H,1H3 |
InChI Key |
ICYSFPHIUOKALR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Target Compound : The juxtaposition of p-Tolyl (electron-donating) and CF₃ (electron-withdrawing) groups introduces electronic asymmetry, which may enhance dipole interactions and influence regioselectivity in reactions .
- 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (): The trimethylsilyl (TMS) ethynyl group at position 3 provides steric protection and stabilizes alkynyl intermediates during synthesis. The CF₃ group at position 5 further reduces electron density, contrasting with the target compound’s CF₃ at position 3 .
- 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride (): The piperidinyloxy group at position 2 introduces basicity and hydrogen-bonding capability, while the hydrochloride salt improves aqueous solubility compared to the neutral target compound .
Physical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
*Estimated based on structural analogs.
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